molecular formula C10H13NO B12908480 Benzenecarboximidic acid, 4-methyl-, ethyl ester CAS No. 827-71-4

Benzenecarboximidic acid, 4-methyl-, ethyl ester

Cat. No.: B12908480
CAS No.: 827-71-4
M. Wt: 163.22 g/mol
InChI Key: AVQGYIBTEOOAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarboximidic acid, 4-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its aromatic ring structure with a carboximidic acid group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidic acid, 4-methyl-, ethyl ester can be synthesized through various methods. One common method involves the reaction of 4-methylbenzenecarboximidic acid with ethanol in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 4-methylbenzenecarboximidic acid and ethanol.

    Reduction: 4-methylbenzenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 4-methyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation as a prodrug . The molecular targets and pathways involved depend on the specific application and the nature of the ester group.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the methyl group on the aromatic ring.

    Methyl benzoate: Similar ester structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methylbenzoate: Similar structure but with a different functional group on the aromatic ring.

Uniqueness

Benzenecarboximidic acid, 4-methyl-, ethyl ester is unique due to the presence of both the carboximidic acid group and the ethyl ester group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

ethyl 4-methylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQGYIBTEOOAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482548
Record name Benzenecarboximidic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-71-4
Record name Benzenecarboximidic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.